chemical properties of Ethyl 6-bromo-5-methylnicotinate
chemical properties of Ethyl 6-bromo-5-methylnicotinate
An In-Depth Technical Guide to the Chemical Properties and Reactivity of Ethyl 6-bromo-5-methylnicotinate
Abstract
Ethyl 6-bromo-5-methylnicotinate is a halogenated pyridine derivative that serves as a pivotal intermediate in contemporary organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural arrangement, featuring a reactive bromine atom, an electron-deficient pyridine core, and a modifiable ester functional group, renders it an exceptionally versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its core chemical properties, detailed spectroscopic profile, and characteristic reactivity. We delve into the causality behind its synthetic utility, focusing on cornerstone reactions such as palladium-catalyzed cross-coupling. Furthermore, this document furnishes detailed, field-proven experimental protocols and safety considerations, designed for researchers, scientists, and drug development professionals aiming to leverage this compound in their synthetic endeavors.
Introduction: A Strategically Functionalized Synthetic Intermediate
In the landscape of drug discovery, substituted heterocyclic scaffolds are of paramount importance. Among these, the pyridine ring is a privileged structure, present in numerous approved pharmaceuticals. The strategic functionalization of this ring system allows for the fine-tuning of a molecule's physicochemical properties, including its solubility, metabolic stability, and target-binding affinity.
Ethyl 6-bromo-5-methylnicotinate emerges as a valuable asset in this context. The molecule is engineered with three key features:
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The Pyridine Core: An electron-deficient aromatic system that influences the reactivity of its substituents and can engage in crucial hydrogen bonding or π-stacking interactions within a biological target.
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The C6-Bromine Atom: This halogen serves as a highly effective "synthetic handle." Its presence facilitates a wide array of transition-metal-catalyzed cross-coupling reactions, enabling the facile introduction of carbon, nitrogen, and other heteroatom-based substituents.[1]
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The C3-Ethyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, providing a vector for amide bond formation or other derivatizations.
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The C5-Methyl Group: This small alkyl group provides steric and electronic influence, which can be exploited to modulate conformational preferences and interactions with biological macromolecules.
This guide will systematically explore these features, providing the technical foundation required for its effective application in complex synthetic campaigns.
Physicochemical and Spectroscopic Profile
The precise identification and characterization of any chemical reagent are foundational to its successful use. This section details the key physical properties and the spectroscopic "fingerprint" of Ethyl 6-bromo-5-methylnicotinate.
Core Chemical Properties
The fundamental properties of the title compound are summarized below. While some data points for this specific isomer are not widely published, values can be reliably inferred from closely related analogs such as Ethyl 5-bromo-6-methylnicotinate.[2][3]
| Property | Value | Source |
| IUPAC Name | Ethyl 6-bromo-5-methylpyridine-3-carboxylate | - |
| Molecular Formula | C₉H₁₀BrNO₂ | [2] |
| Molecular Weight | 244.09 g/mol | [2] |
| CAS Number | 133635-49-3 | - |
| Physical Form | White to off-white solid | |
| Solubility | Soluble in common organic solvents (e.g., DMSO, Methanol, Ethyl Acetate) | |
| Storage | Inert atmosphere, room temperature | [3] |
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous structural confirmation. The data below represents expected values based on the compound's structure and data from analogous molecules.[4][5]
2.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is a powerful tool for confirming the substitution pattern on the pyridine ring. The electron-withdrawing nature of the ring nitrogen and the bromine atom significantly deshields the aromatic protons.
| Chemical Shift (δ) ppm (CDCl₃) | Multiplicity | Assignment | Rationale |
| ~8.8 - 9.0 | d | H-2 | Proton adjacent to the ring nitrogen, highly deshielded. |
| ~8.1 - 8.3 | d | H-4 | Proton meta to the nitrogen, deshielded by the adjacent ester. |
| ~4.4 | q | -OCH₂CH₃ | Methylene protons of the ethyl ester. |
| ~2.5 | s | -CH₃ | Methyl group on the pyridine ring. |
| ~1.4 | t | -OCH₂CH₃ | Methyl protons of the ethyl ester. |
2.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum complements the proton data, confirming the carbon skeleton.
| Chemical Shift (δ) ppm (CDCl₃) | Assignment |
| ~165 | C=O (Ester) |
| ~152 | C-2 |
| ~145 | C-6 |
| ~140 | C-4 |
| ~130 | C-5 |
| ~125 | C-3 |
| ~62 | -OCH₂CH₃ |
| ~18 | -CH₃ (Ring) |
| ~14 | -OCH₂CH₃ |
2.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~2980 | C-H stretch | Alkyl groups |
| ~1725 | C=O stretch | Ester carbonyl |
| ~1580, 1470 | C=C / C=N stretch | Pyridine ring |
| ~1250 | C-O stretch | Ester |
| ~1100 | C-Br stretch | Aryl bromide |
2.2.4. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides evidence of the bromine atom through its characteristic isotopic pattern.
| m/z Value | Observation |
| 243 / 245 | [M]⁺, Molecular ion peak |
| Isotopic Pattern | ~1:1 ratio for M and M+2 peaks, characteristic of a single bromine atom. |
Chemical Reactivity and Synthetic Utility
The synthetic power of Ethyl 6-bromo-5-methylnicotinate stems from the predictable and versatile reactivity of its functional groups, particularly the carbon-bromine bond.
Reactions at the C-Br Bond: A Gateway to Molecular Diversity
The C-Br bond is the primary site for strategic modifications via palladium-catalyzed cross-coupling reactions. These reactions have revolutionized modern organic synthesis, allowing for the formation of C-C and C-N bonds under relatively mild conditions with high functional group tolerance.[6][7]
3.1.1. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for forming a new carbon-carbon bond by coupling the aryl bromide with an organoboron species, such as a boronic acid or boronate ester.[7][8] This is a cornerstone reaction for synthesizing biaryl structures, which are common motifs in pharmaceutical agents.
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Causality of Component Choice:
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Catalyst: A Palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂ and a phosphine ligand) is essential. The ligand's steric bulk and electron-donating properties are critical for reaction efficiency.[9]
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Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.[8][10]
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene) and water is often used to dissolve both the organic and inorganic reagents.
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
3.1.2. Buchwald-Hartwig Amination (C-N Bond Formation)
For the synthesis of arylamines, the Buchwald-Hartwig amination is the preeminent method.[6] It involves the palladium-catalyzed coupling of an aryl halide with an amine. This reaction is particularly vital in drug development, as the arylamine moiety is a key pharmacophore in many kinase inhibitors and other therapeutics.
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Causality of Component Choice:
-
Catalyst & Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, BINAP).[9][11] These ligands promote the rate-limiting reductive elimination step and prevent catalyst decomposition.
-
Base: A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the amine, generating the active amine nucleophile for coordination to the palladium center.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base.
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Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Transformations of the Ethyl Ester Group
The ethyl ester at the C3 position offers another point for diversification. The most common transformation is its hydrolysis to the corresponding carboxylic acid.
3.2.1. Hydrolysis
Base-mediated hydrolysis (saponification) using reagents like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/alcohol solvent system readily converts the ester to the carboxylate salt.[12][13] Subsequent acidification provides the free 6-bromo-5-methylnicotinic acid. This acid is a critical precursor for forming amide bonds, a reaction of immense importance in connecting molecular fragments in drug synthesis.
Standardized Experimental Protocols
The following protocols are designed to be self-validating, providing clear steps and rationale for key transformations.
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol details a representative C-C bond formation.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
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Step 1: Reagent Setup. To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl 6-bromo-5-methylnicotinate (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
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Step 2: Solvent Addition and Degassing. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add the degassed solvent system (e.g., Dioxane and Water, 4:1 v/v). The removal of oxygen is critical as it can oxidize and deactivate the Pd(0) catalyst.
-
Step 3: Reaction. Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Step 4: Workup. Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water to remove the inorganic base and salts. Wash the organic layer with brine, then dry over anhydrous sodium sulfate.
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Step 5: Purification. Filter off the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol: Spectroscopic Sample Preparation
Accurate data acquisition relies on proper sample preparation.[4]
-
¹H and ¹³C NMR:
-
Weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR).
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Filter the solution through a small plug of cotton or glass wool in a pipette directly into a 5 mm NMR tube.
-
Cap the tube and place it in the spectrometer.
-
-
ATR-FTIR:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure with the anvil to ensure good contact.
-
Collect the sample spectrum.
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Safety and Handling
As with all halogenated organic compounds, Ethyl 6-bromo-5-methylnicotinate should be handled with appropriate care in a well-ventilated fume hood.[14]
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Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[3]
Conclusion
Ethyl 6-bromo-5-methylnicotinate is a high-value synthetic intermediate whose chemical properties are ideally suited for the demands of modern medicinal chemistry and drug development. Its well-defined spectroscopic signature allows for straightforward characterization, while its predictable reactivity, centered on palladium-catalyzed cross-coupling at the C-Br bond, provides a reliable and versatile platform for introducing molecular complexity. The protocols and technical data presented in this guide offer a robust framework for scientists to confidently and effectively utilize this compound in the synthesis of novel chemical entities.
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